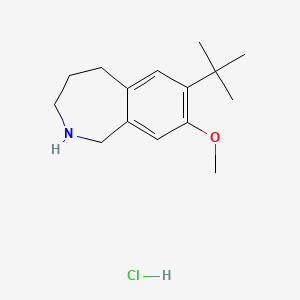

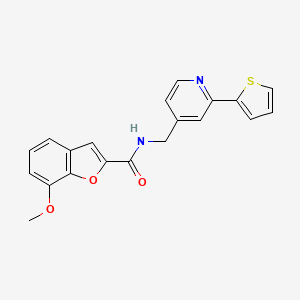

![molecular formula C19H22N4O2S B2629597 2-((1-(3,4-二甲苯基)-4-甲基-1H-吡唑并[3,4-d]哒嗪-7-基)硫代)丁酸甲酯 CAS No. 1105238-22-9](/img/structure/B2629597.png)

2-((1-(3,4-二甲苯基)-4-甲基-1H-吡唑并[3,4-d]哒嗪-7-基)硫代)丁酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

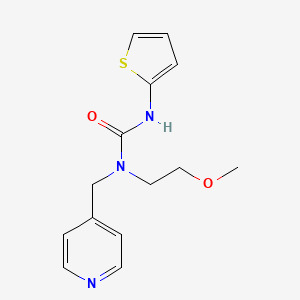

The synthesis of similar compounds has been described in the literature. For instance, a compound of this invention is prepared by dissolving the free acid in an appropriate organic solvent, preferably tetrahydrofuran (THF) or ethanol/IMS (Industrial Methylated Spirit), filtering the resultant mixture to remove contaminants, then adding this solution to a solution of two or more equivalents of ethanolamine in an organic solvent .科学研究应用

Antimicrobial Potential

The compound’s structure suggests potential antimicrobial activity. While specific studies on this exact compound are scarce, related derivatives have been investigated. For instance, compounds with similar aromatic substituents have demonstrated good antimicrobial potential . Further research could explore its effectiveness against bacterial, fungal, or viral pathogens.

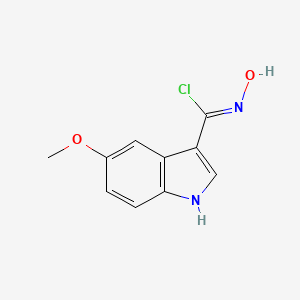

Synthetic Cannabinoid Analogue

Given the presence of an indazole moiety, this compound might have cannabinoid-like effects. Synthetic cannabinoids are often designed as research tools or for recreational use. Investigating its binding affinity to cannabinoid receptors (CB1 and CB2) and assessing its pharmacological properties could be valuable .

NMR and IR Spectroscopy

Characterization using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy is crucial. The combined spectral data can provide insights into the compound’s structure, conformational isomers, and functional groups. Researchers can use these techniques to verify its identity and purity .

Catalysis and Organic Synthesis

Considering the thioester functionality, investigations into its catalytic properties could be worthwhile. Organic transformations, such as Michael additions or other reactions, might benefit from this compound as a catalyst. Sustainable and efficient protocols using this compound could enhance synthetic methodologies .

属性

IUPAC Name |

methyl 2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-6-16(19(24)25-5)26-18-17-15(13(4)21-22-18)10-20-23(17)14-8-7-11(2)12(3)9-14/h7-10,16H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPCZBRVJPNOLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)SC1=C2C(=C(N=N1)C)C=NN2C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)butanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Methylamino)phenyl]methanol](/img/structure/B2629515.png)

![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2629518.png)

![9-Phenyl-6-pyridin-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2629523.png)

![1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one](/img/structure/B2629526.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2629528.png)

![4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2629530.png)